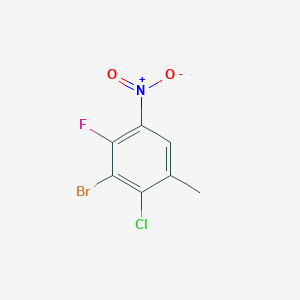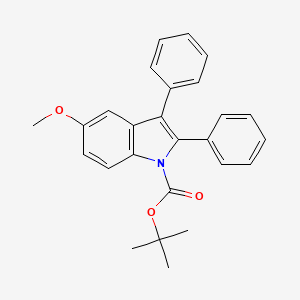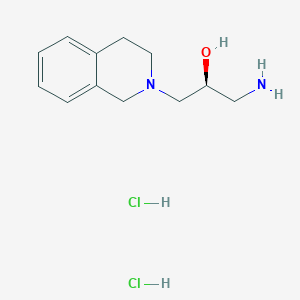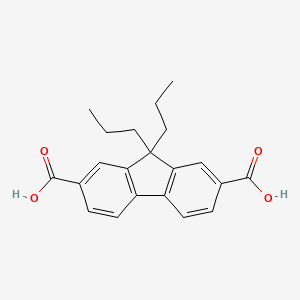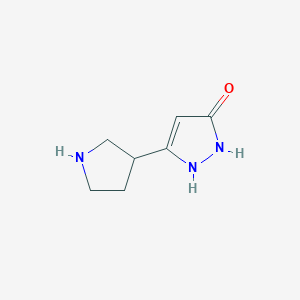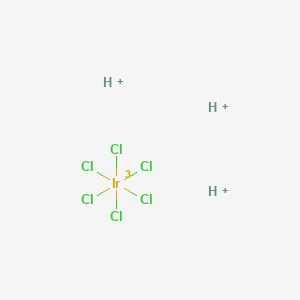![molecular formula C10H15F2NSi B12842044 3-[Difluoro(trimethylsilyl)methyl]aniline CAS No. 223683-81-6](/img/structure/B12842044.png)
3-[Difluoro(trimethylsilyl)methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Difluoro(trimethylsilyl)methyl]aniline is an organofluorine compound characterized by the presence of both difluoromethyl and trimethylsilyl groups attached to an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of aniline with difluorocarbene precursors, such as trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) or BrCF2CO2Li/Na, under specific conditions . These reactions often require the presence of a base and a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 3-[Difluoro(trimethylsilyl)methyl]aniline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[Difluoro(trimethylsilyl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The difluoromethyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized aniline derivatives.
Applications De Recherche Scientifique
3-[Difluoro(trimethylsilyl)methyl]aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: The compound can be employed in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Mécanisme D'action
The mechanism by which 3-[Difluoro(trimethylsilyl)methyl]aniline exerts its effects involves interactions with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the trimethylsilyl group can influence its reactivity and binding affinity. These properties make the compound valuable in various chemical and biological applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Trifluoromethoxy-N-(trimethylsilyl)aniline: Similar in structure but with a trifluoromethoxy group instead of a difluoromethyl group.
2,3-Difluoro-4-((trimethylsilyl)ethynyl)aniline: Contains an ethynyl group in addition to the difluoromethyl and trimethylsilyl groups.
Uniqueness
3-[Difluoro(trimethylsilyl)methyl]aniline is unique due to the combination of difluoromethyl and trimethylsilyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in organic synthesis and materials science .
Propriétés
Numéro CAS |
223683-81-6 |
|---|---|
Formule moléculaire |
C10H15F2NSi |
Poids moléculaire |
215.31 g/mol |
Nom IUPAC |
3-[difluoro(trimethylsilyl)methyl]aniline |
InChI |
InChI=1S/C10H15F2NSi/c1-14(2,3)10(11,12)8-5-4-6-9(13)7-8/h4-7H,13H2,1-3H3 |
Clé InChI |
BUIJCBOSNIIPTB-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C(C1=CC(=CC=C1)N)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


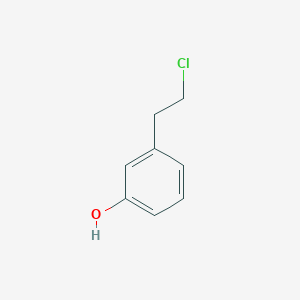
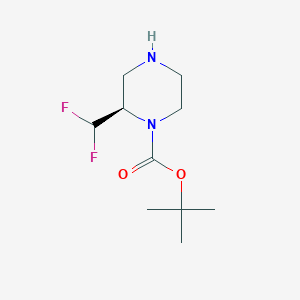
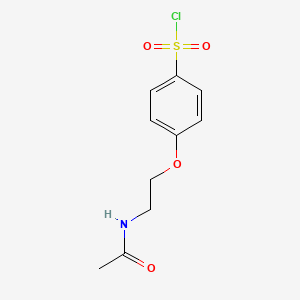
![(1S,2S,3R,5R,6S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12841986.png)
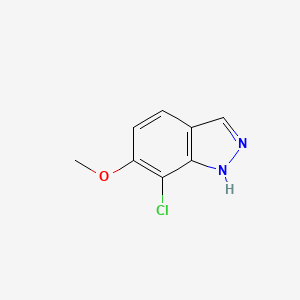
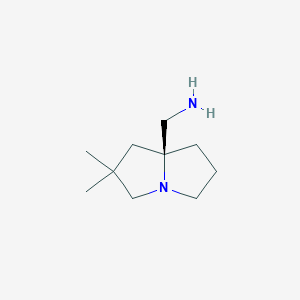
![Methyl 4'-(cyanomethyl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B12842010.png)
